

Avrainvillamide as a Nucleophosmin (NPM1) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avrainvillamide

Cat. No.: B2978725

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophosmin (NPM1) is a multifunctional phosphoprotein primarily localized in the nucleolus that plays a crucial role in various cellular processes, including ribosome biogenesis, chromatin remodeling, and the regulation of tumor suppressor proteins like p53.[1][2] Its overexpression is observed in numerous human cancers, and mutations in the NPM1 gene are the most frequent genetic alteration in acute myeloid leukemia (AML), leading to the cytoplasmic dislocation of the NPM1 protein (NPMc+).[3][4] These factors make NPM1 an attractive target for cancer therapy. **Avrainvillamide**, a naturally occurring alkaloid, has emerged as a significant inhibitor of NPM1, demonstrating potent antiproliferative effects in various cancer cell lines.[2][5] This technical guide provides an in-depth overview of **Avrainvillamide**'s mechanism of action as an NPM1 inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mechanism of Action

Avrainvillamide exerts its inhibitory effect on NPM1 through a direct and specific covalent interaction. The α,β -unsaturated nitron moiety of **Avrainvillamide** acts as an electrophile, undergoing a conjugate addition reaction with the sulfhydryl group of a specific cysteine residue on NPM1.[1][5]

Site-directed mutagenesis studies have pinpointed Cysteine 275 (Cys275) as the primary binding site for **Avrainvillamide** on NPM1.[1][5] Mutation of Cys275 to alanine (C275A) significantly reduces the affinity of **Avrainvillamide** for NPM1, confirming the specificity of this interaction.[1] This binding event in the C-terminal domain of NPM1 disrupts its normal functions and interactions with other proteins.

One of the key consequences of **Avrainvillamide** binding to NPM1 is the modulation of the p53 tumor suppressor pathway. By inhibiting NPM1, **Avrainvillamide** leads to an increase in the cellular levels of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3][6] This activation of the p53 pathway contributes to the observed cell cycle arrest and apoptosis in cancer cells treated with **Avrainvillamide**. [3]

Furthermore, **Avrainvillamide** has been shown to interfere with the cellular localization of NPM1, particularly the AML-associated mutant NPMc+. It can induce the nuclear retention of the cytoplasmically dislocated NPMc+, contributing to its anti-leukemic activity.[1][3] This effect is mediated through a dual mechanism involving both direct binding to NPMc+ and the inhibition of the nuclear export protein Crm1 (Exportin-1), another identified target of **Avrainvillamide**. [1][5]

The interaction of **Avrainvillamide** with NPM1 also has implications for centrosome duplication. **Avrainvillamide** treatment can lead to an accumulation of supernumerary centrosomes by displacing Thr199-phosphorylated NPM1 from duplicated centrosomes and inhibiting its dephosphorylation by protein phosphatase 1 β (PP1 β). [1][5]

Quantitative Data

The antiproliferative activity of **Avrainvillamide** has been evaluated across a range of cancer cell lines, with its efficacy presented as half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

Cell Line	Cancer Type	NPM1 Status	p53 Status	IC50 / GI50 (μM)	Assay Type	Duration (h)	Reference
T-47D	Breast Cancer	Wild-Type	Wild-Type	~0.33	Proliferation	-	
LNCaP	Prostate Cancer	Wild-Type	Wild-Type	~0.42	Proliferation	-	
OCI-AML2	Acute Myeloid Leukemia	Wild-Type	Wild-Type	0.35 ± 0.09	GI50	72	[5]
OCI-AML3	Acute Myeloid Leukemia	Mutated	Wild-Type	0.52 ± 0.15	GI50	72	[5]
MV4-11	Acute Myeloid Leukemia	Wild-Type	Wild-Type	0.17 ± 0.03	IC50	24	[3]
NB4	Acute Myeloid Leukemia	Wild-Type	Mutated	1.6 ± 0.2	IC50	24	[3]
HL-60	Acute Myeloid Leukemia	Wild-Type	Null	2.8 ± 0.4	IC50	24	[3]
Molm-13	Acute Myeloid Leukemia	Wild-Type	Wild-Type	0.4 ± 0.1	IC50	24	[3]

HCT-116	Colon Cancer	Wild- Type	Wild- Type	1.10 ± 0.04	GI50	-	[1]
---------	-----------------	---------------	---------------	----------------	------	---	---------------------

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **Avrainvillamide** as an NPM1 inhibitor.

Affinity Purification of NPM1 using Biotin-Avrainvillamide Conjugate

This protocol describes the use of a biotinylated **Avrainvillamide** probe to isolate NPM1 from cell lysates, demonstrating their direct interaction.

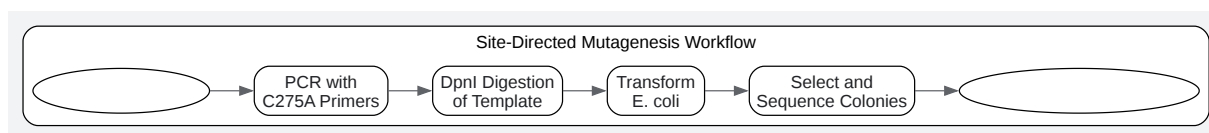
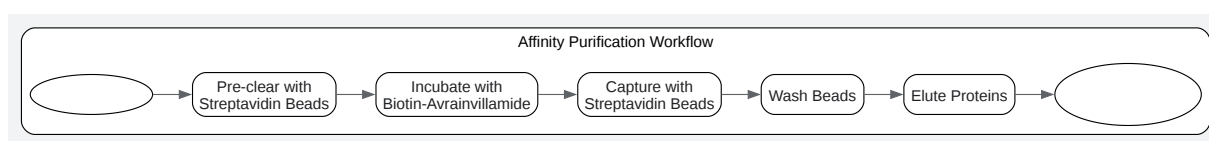
Materials:

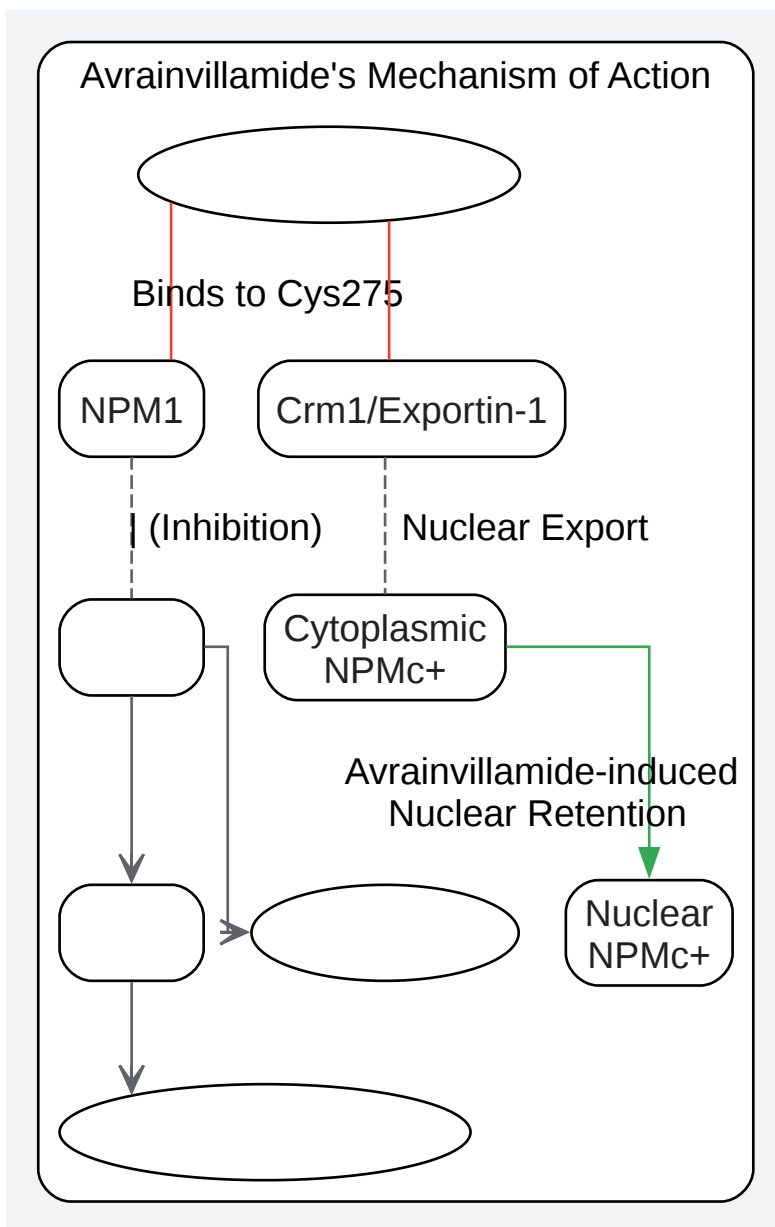
- Biotin-**Avrainvillamide** conjugate
- Streptavidin-coated magnetic beads
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Cancer cell line of interest (e.g., T-47D)

Procedure:

- Cell Lysis: Culture cells to 80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer.
- Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with unconjugated streptavidin beads to reduce non-specific binding.

- Binding: Incubate the pre-cleared lysate with the biotin-**Avrainvillamide** conjugate for 2-4 hours at 4°C with gentle rotation.
- Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotin-probe-protein complexes.
- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with cold wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
- Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-NPM1 antibody.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Natural Product Avrainvillamide Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative activity of the NPM1 interacting natural product avrainvillamide in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative activity of the NPM1 interacting natural product avrainvillamide in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Avrainvillamide as a Nucleophosmin (NPM1) Inhibitor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2978725#avrainvillamide-as-a-nucleophosmin-npm1-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

